molecular formula C16H30O4Sr B13408808 strontium;2-ethylhexanoate

strontium;2-ethylhexanoate

Katalognummer: B13408808
Molekulargewicht: 374.0 g/mol
InChI-Schlüssel: DLWBHRIWCMOQKI-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Strontium;2-ethylhexanoate is a chemical compound with the molecular formula C16H30O4Sr. It is a strontium salt of 2-ethylhexanoic acid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in organic solvents and its role as a precursor in the synthesis of other strontium-based compounds .

Vorbereitungsmethoden

Strontium;2-ethylhexanoate can be synthesized through the reaction of strontium hydroxide or strontium carbonate with 2-ethylhexanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the strontium salt. Industrial production methods often use aliphatic alcohols as solvents to enhance the reaction efficiency . The reaction conditions may vary, but common parameters include temperatures ranging from 60°C to 120°C and reaction times of several hours.

Analyse Chemischer Reaktionen

Strontium;2-ethylhexanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Strontium;2-ethylhexanoate can be compared with other similar compounds, such as:

This compound is unique due to its specific interactions with biological systems, particularly in bone health, making it a valuable compound in both scientific research and industrial applications.

Eigenschaften

Molekularformel

C16H30O4Sr

Molekulargewicht

374.0 g/mol

IUPAC-Name

strontium;2-ethylhexanoate

InChI

InChI=1S/2C8H16O2.Sr/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI-Schlüssel

DLWBHRIWCMOQKI-UHFFFAOYSA-L

Kanonische SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sr+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.